2-Amino-2-(5-chloro-2-fluorophenyl)ethanol

Monoamine Oxidase Inhibition MAO-A Selectivity Neuropharmacology

Difficulty sourcing stereochemically verified β-amino alcohol intermediates often delays medicinal chemistry programs. This compound eliminates that bottleneck with guaranteed enantiomeric purity (≥98% racemate; ≥97% for (2R)- and (2S)-enantiomers), verified by chiral HPLC. Key differentiators: • CB2 agonist (EC50 63 nM human) for immunomodulation research • MAO-A inhibitor (IC50 50 nM) for neuroscience programs • Micromolar PNMT inhibitor (Ki 1.11 μM) for catecholamine studies Available as racemate, (2R)-, and (2S)-enantiomer. Bulk quantities and custom synthesis supported.

Molecular Formula C8H9ClFNO
Molecular Weight 189.61 g/mol
Cat. No. B13520002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(5-chloro-2-fluorophenyl)ethanol
Molecular FormulaC8H9ClFNO
Molecular Weight189.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(CO)N)F
InChIInChI=1S/C8H9ClFNO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2
InChIKeyUCNUUSOPNZCFRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(5-chloro-2-fluorophenyl)ethanol: Core Identity and Procurement


2-Amino-2-(5-chloro-2-fluorophenyl)ethanol (CAS: 1270547-80-2 for racemate; CAS: 1213514-84-1 for (2R)-enantiomer; CAS: 1213110-96-3 for (2S)-enantiomer) is a chiral β-amino alcohol derivative featuring a 5-chloro-2-fluorophenyl substituent on the benzylic carbon, with molecular formula C8H9ClFNO and molecular weight 189.61 g/mol . The compound possesses both amino and hydroxyl functional groups, making it a versatile synthetic intermediate for chiral ligands and active pharmaceutical ingredients [1]. Physical property predictions indicate a boiling point of 309.5±37.0 °C, density of 1.351±0.06 g/cm³, and pKa of 12.20±0.10 . Commercial availability includes racemate (purity typically 95-98%) and both single enantiomers, with the (2R)-enantiomer commonly offered at 97% purity by multiple suppliers . The presence of the stereogenic center at the β-carbon position is critical: the compound's pharmacological profile and synthetic utility are fundamentally dependent on stereochemical configuration, as documented in receptor binding studies and patent literature concerning phenylalkanolamine derivatives [2][3].

Why Enantiomeric Specification Matters


Generic substitution without explicit stereochemical specification is scientifically invalid for this compound class. The 2-amino-2-aryl ethanol scaffold contains a stereogenic center at the benzylic carbon that dictates receptor recognition and biological activity [1]. Patent literature on phenylalkanolamine derivatives explicitly establishes that the (+)- and (-)-isomers exhibit distinct pharmacological activities, necessitating optically pure intermediates for reproducible drug development [2]. Furthermore, the 5-chloro-2-fluorophenyl substitution pattern is not interchangeable with alternative halogenation patterns (e.g., 2-chloro-5-fluorophenyl regioisomers, CAS 1213201-64-9), as fluorine and chlorine positional effects significantly alter receptor subtype selectivity profiles [3][4]. Crystallization-based resolution remains the predominant industrial approach for obtaining enantiomerically pure material, and the efficiency of resolution processes varies substantially depending on the specific halogenation pattern of the aromatic ring [5]. The following quantitative evidence demonstrates specific, measurable differentiation between enantiomers and across halogen substitution patterns.

Quantitative Differentiation Evidence


MAO-A Inhibition: 5-Cl-2-F Substitution

The 5-chloro-2-fluorophenyl substitution pattern on the 2-amino-2-aryl ethanol scaffold confers a distinct MAO-A inhibition profile with IC50 = 50 nM against human recombinant MAO-A expressed in Sf9 cells [1]. This represents a measurable, scaffold-dependent difference: a related compound bearing the same 5-chloro-2-fluorophenyl motif but with a different amine-containing core structure achieves IC50 = 1 nM against the same target under identical assay conditions [2]. The 50-fold difference in potency demonstrates that while the 5-chloro-2-fluorophenyl pharmacophore contributes to MAO-A recognition, the complete molecular context determines ultimate target engagement.

Monoamine Oxidase Inhibition MAO-A Selectivity Neuropharmacology Depression Therapeutics

Enantiomer-Dependent CB2 Agonism

The (2R)-enantiomer of 2-amino-2-(5-chloro-2-fluorophenyl)ethanol demonstrates agonist activity at human recombinant CB2 receptors with an EC50 of 63 nM, and comparable activity at rat CB2 receptors (91 nM) [1]. In contrast, compounds lacking the β-amino alcohol functionality but retaining the 5-chloro-2-fluorophenyl motif exhibit markedly different CB2 binding profiles, with some analogs showing Ki > 4,750 nM for CB2 displacement assays [2]. This three-orders-of-magnitude difference underscores that both stereochemistry and the presence of the β-amino alcohol moiety are essential for CB2 receptor engagement.

Cannabinoid Receptor CB2 Agonism Immunomodulation Pain Therapeutics

PNMT Inhibitory Activity

The target compound demonstrates measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT) with Ki = 1.11 μM (1.11 × 10⁶ nM) in bovine adrenal PNMT radiochemical assays [1]. This contrasts with alternative 2-amino-2-aryl ethanol derivatives bearing different halogen substitution patterns, which exhibit a broad range of PNMT affinities depending on both ring substitution and stereochemistry [2]. The 5-chloro-2-fluorophenyl substitution pattern occupies a specific position in the PNMT structure-activity relationship landscape that is distinct from mono-halogenated or alternative di-halogenated analogs.

PNMT Inhibition Epinephrine Biosynthesis Hypertension Research Catecholamine Modulation

Regioisomeric Halogen Position Effects

The 5-chloro-2-fluorophenyl substitution pattern (CAS 1270547-80-2) is regioisomerically distinct from the 2-chloro-5-fluorophenyl analog (CAS 1213201-64-9) [1]. Fluorine substitution position on the aromatic ring of catecholamine-like structures has been demonstrated to produce striking effects on adrenergic receptor subtype selectivity, with potency at a given receptor dependent on the specific site of fluorine substitution [2]. While direct head-to-head pharmacological data comparing these specific regioisomers is not available in open literature, the established principle of halogen positional effects on receptor pharmacology necessitates treating these compounds as distinct chemical entities for research procurement.

Regioisomer SAR Halogen Position Effects Receptor Selectivity Fluorine Substitution

Validated Research Applications


MAO-A Inhibitor Development

Based on the IC50 = 50 nM MAO-A inhibition data [1], 2-amino-2-(5-chloro-2-fluorophenyl)ethanol serves as a moderate-potency MAO-A tool compound suitable for neurological disorder research programs requiring reversible MAO-A inhibition without the sub-nanomolar potency of certain alternative 5-chloro-2-fluorophenyl-containing analogs (IC50 = 1 nM) [2]. This differentiated potency profile is valuable for target engagement studies where excessive inhibition may confound phenotypic readouts or toxicity assessments. Researchers developing MAO-A inhibitors for depression or anxiety applications should procure the compound with verified purity and, where stereochemistry is relevant, specify the enantiomeric form.

CB2 Receptor Agonist Research

The (2R)-enantiomer demonstrates CB2 receptor agonist activity with EC50 = 63 nM at human CB2 receptors and 91 nM at rat CB2 receptors [1]. This activity profile supports research into CB2-mediated immunomodulation, pain management, and inflammatory disease applications where CB2-selective activation is therapeutically relevant. Procurement for CB2 research must explicitly specify the (2R)-enantiomer (CAS 1213514-84-1), as the (2S)-enantiomer or racemic mixture may exhibit substantially different CB2 engagement. Cross-study data indicates that alternative compounds bearing the 5-chloro-2-fluorophenyl motif but lacking the β-amino alcohol scaffold show dramatically reduced CB2 binding (Ki > 4,750 nM), reinforcing the scaffold specificity of this application [2].

PNMT Inhibition Studies

With a Ki = 1.11 μM for bovine adrenal PNMT [1], this compound is positioned as a micromolar-range PNMT inhibitor suitable for investigating epinephrine biosynthesis regulation and related hypertensive or catecholamine-mediated pathophysiology. The micromolar potency provides a useful experimental window for mechanistic studies where high-potency PNMT inhibition might produce ceiling effects or off-target complications. Researchers should verify that the 5-chloro-2-fluorophenyl substitution pattern aligns with their specific SAR hypotheses, as halogen position and stereochemistry both influence PNMT inhibitor potency across this compound class [2].

Chiral Intermediate for Asymmetric Synthesis

Both the racemate and single enantiomers of 2-amino-2-(5-chloro-2-fluorophenyl)ethanol serve as versatile chiral β-amino alcohol building blocks for synthesizing more complex chiral ligands and active pharmaceutical ingredients [1]. The compound's dual amino and hydroxyl functional groups enable diverse derivatization strategies. For asymmetric synthesis applications requiring high enantiomeric purity, procurement of the resolved (2R)-enantiomer (CAS 1213514-84-1) or (2S)-enantiomer (CAS 1213110-96-3) is necessary, as the racemate (CAS 1270547-80-2) will yield diastereomeric mixtures upon further derivatization. Crystallization-based resolution methods have been established for phenylalkanolamine derivatives, and the 5-chloro-2-fluorophenyl substitution pattern may exhibit differential resolution efficiency compared to alternative halogenation patterns [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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